molecular formula C16H14N2O2 B1653846 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 199587-91-2

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1653846
CAS RN: 199587-91-2
M. Wt: 266.29
InChI Key: GQUIIZWIFBXOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione, also known as BMQ, is a heterocyclic compound that has shown promising results in scientific research applications. BMQ has been studied for its potential as an anti-cancer agent, as well as for its anti-inflammatory and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione inhibits cell growth and induces apoptosis in cancer cells. 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione in lab experiments is its broad range of potential applications, including anti-cancer, anti-inflammatory, and anti-microbial research. 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione.

Future Directions

There are many potential future directions for research on 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione. One area of focus could be the development of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione analogs with improved anti-cancer activity and reduced toxicity. Another area of research could be the investigation of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione's potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the mechanism of action of 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione and its potential interactions with other signaling pathways involved in cancer growth and survival.

Scientific Research Applications

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione has anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of inflammatory diseases and infections.

properties

IUPAC Name

3-benzyl-1-methylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-14-10-6-5-9-13(14)15(19)18(16(17)20)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUIIZWIFBXOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10777650
Record name 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione

CAS RN

199587-91-2
Record name 3-Benzyl-1-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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